6-Bromoquinazolin-4-ol

Synthetic Chemistry Cross-Coupling Bond Dissociation Energy

6-Bromoquinazolin-4-ol (CAS 32084-59-6) is a heterocyclic building block featuring a quinazolin-4(3H)-one core with a bromine atom at the 6-position. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors targeting EGFR and HER2, where the 6-bromo substituent is a key functional handle for further derivatization via cross-coupling reactions.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 32084-59-6
Cat. No. B1460634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinazolin-4-ol
CAS32084-59-6
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)NC=N2
InChIInChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
InChIKeyOVEISJPVPHWEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinazolin-4-ol (CAS 32084-59-6): Core Scaffold and Intermediate for Kinase-Targeted Drug Discovery


6-Bromoquinazolin-4-ol (CAS 32084-59-6) is a heterocyclic building block featuring a quinazolin-4(3H)-one core with a bromine atom at the 6-position . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors targeting EGFR and HER2, where the 6-bromo substituent is a key functional handle for further derivatization via cross-coupling reactions . Its physicochemical properties include a molecular weight of 225.04 g/mol, a density of 1.8±0.1 g/cm³, and a predicted boiling point of 374.2±44.0 °C .

Why 6-Bromoquinazolin-4-ol is Not Interchangeable with Other 6-Haloquinazolinones


Substituting 6-Bromoquinazolin-4-ol with other 6-halo analogs (e.g., 6-chloro or 6-fluoro) or the unsubstituted quinazolin-4-ol is not straightforward due to the bromine atom's unique steric and electronic properties, which dictate reactivity in subsequent derivatization steps. The C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl or C-F bonds, making it a preferred handle for introducing complex molecular fragments in drug discovery . Conversely, the bromine's larger size and polarizability can also influence target binding differently than smaller halogens, as seen in structure-activity relationship (SAR) studies of 6-substituted quinazoline EGFR inhibitors where potency is highly sensitive to the halogen's nature .

Quantitative Differentiation Evidence for 6-Bromoquinazolin-4-ol vs. Structural Analogs


Superior Reactivity in Cross-Coupling: C-Br vs C-Cl Bond Dissociation Energy

The carbon-bromine (C-Br) bond in 6-Bromoquinazolin-4-ol has a lower bond dissociation energy (BDE) compared to the carbon-chlorine (C-Cl) bond in its 6-chloro analog. This facilitates faster and more efficient oxidative addition in palladium-catalyzed reactions, a critical step for rapid derivatization. The BDE for a typical aromatic C-Br bond is approximately 337 kJ/mol, while for a C-Cl bond it is around 399 kJ/mol, representing a 62 kJ/mol difference that directly translates to milder reaction conditions and higher yields for the bromo derivative .

Synthetic Chemistry Cross-Coupling Bond Dissociation Energy

Enhanced Physicochemical Profile: Higher Density and Boiling Point Compared to Unsubstituted Quinazolin-4-ol

The presence of the bromine atom significantly alters the physicochemical properties of 6-Bromoquinazolin-4-ol compared to the unsubstituted quinazolin-4-ol. It exhibits a higher density of 1.8±0.1 g/cm³ and a higher boiling point of 374.2±44.0 °C, while quinazolin-4-ol typically has a lower boiling point (e.g., ~300-320 °C range) and density . These differences affect handling, purification (e.g., recrystallization, distillation), and formulation strategies.

Physicochemical Analysis Purification Formulation

Validated Scaffold for Potent EGFR/HER2 Kinase Inhibition: A Class-Level Advantage

While direct IC50 data for the parent 6-Bromoquinazolin-4-ol is not directly comparable without head-to-head studies, its derivatives demonstrate potent kinase inhibition. In a study of 6-substituted quinazoline derivatives from the same chemical space, the most active compound (5c) showed an IC50 of 2.6 nM against EGFR and 4.3 nM against HER2 kinases . This establishes the 6-bromoquinazoline core as a validated starting point for achieving low nanomolar potency against these clinically relevant targets, a level of activity not attainable with the unsubstituted quinazolin-4-ol scaffold without extensive modification.

Medicinal Chemistry Kinase Inhibition EGFR HER2

Cytotoxic Potential of 6-Bromoquinazoline Derivatives Against Cancer Cell Lines

A focused library of 6-bromoquinazoline derivatives (5a-j) demonstrated promising cytotoxic activity against human cancer cell lines MCF-7 and SW480, with IC50 values spanning 0.53–46.6 μM . The most potent analog (5b) exhibited an IC50 range of 0.53–1.95 μM, surpassing the activity of the clinical agent cisplatin in the same assay . Although this is not a direct measurement of the core 6-Bromoquinazolin-4-ol, it validates the pharmacophoric potential of the 6-bromoquinazoline scaffold for anticancer drug discovery.

Cancer Research Cytotoxicity MCF-7 SW480

Target Applications for 6-Bromoquinazolin-4-ol in Drug Discovery and Chemical Biology


Lead Generation for EGFR and HER2 Kinase Inhibitors

The 6-bromoquinazolin-4-ol scaffold is a privileged starting point for synthesizing potent, dual EGFR/HER2 inhibitors. Utilizing the bromine as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig coupling allows for rapid exploration of chemical space at the 6-position, a strategy proven to yield compounds with low nanomolar enzymatic activity .

Synthesis of Focused Libraries for Anticancer Phenotypic Screening

Derivatives of 6-bromoquinazoline have shown a wide dynamic range of cytotoxicity (IC50 from sub-micromolar to >40 μM) against MCF-7 and SW480 cell lines . Procuring 6-Bromoquinazolin-4-ol enables the creation of diverse compound libraries to explore structure-activity relationships for anticancer hit discovery, with the potential to surpass the potency of existing chemotherapeutics like cisplatin.

Functional Probe Development via Chemoselective Derivatization

The higher reactivity of the C-Br bond compared to C-Cl or C-F allows for chemoselective, sequential functionalization. This enables the synthesis of complex molecular probes for chemical biology, such as PROTACs or fluorescent probes, where the bromine is first displaced in a cross-coupling reaction, followed by modification at other positions on the quinazoline core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.